molecular formula C23H26F3N3O2 B2417964 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide CAS No. 1396812-47-7

4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide

Cat. No.: B2417964
CAS No.: 1396812-47-7
M. Wt: 433.475
InChI Key: PJHLSSWASMZXGH-UHFFFAOYSA-N
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Description

4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide is an intriguing synthetic compound with a complex structure that combines several functional groups. Its design allows for potential interactions with various biological targets, making it a candidate for numerous research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide involves multiple steps:

  • Starting Materials: : The synthesis begins with the preparation of 2-aminobenzonitrile and 4-(trifluoromethyl)aniline.

  • Quinazoline Formation: : The initial step involves cyclization of 2-aminobenzonitrile to form the quinazoline core under acidic conditions.

  • Trifluoromethylation: : Introduction of the trifluoromethyl group into the quinazoline ring system using trifluoromethyl iodide in the presence of a suitable base.

  • Esterification: : The intermediate product is reacted with ethyl oxalyl chloride to form the ester, followed by hydrolysis to yield the carboxylic acid.

  • Amidation: : Finally, amidation with 2-amino-4-phenylbutanol under dehydrative conditions leads to the formation of this compound.

Industrial Production Methods

While laboratory synthesis often emphasizes purity and yield, industrial production scales up these processes using optimized conditions to balance cost and efficiency. Reactor design, solvent choice, and recycling of reagents become crucial factors.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the phenyl ring and oxane moiety.

  • Reduction: : Reduction reactions might target the carbonyl groups, potentially transforming them into alcohols.

  • Substitution: : The compound's aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Hydride donors such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogens, diazonium salts, or Grignard reagents can facilitate substitution reactions.

Major Products Formed

Oxidation typically yields quinazoline N-oxides or phenyl ketones, while reduction can produce alcohol derivatives. Substitution reactions result in a variety of functionalized quinazoline and phenyl compounds.

Scientific Research Applications

Chemistry

  • Material Science: : Used as a building block in synthesizing polymers with unique electronic properties.

  • Catalysis: : Acts as a ligand in coordination chemistry, promoting various catalytic processes.

Biology

  • Pharmacology: : Investigated for its potential as a drug candidate due to its interaction with specific proteins and enzymes.

  • Biochemistry: : Employed in the study of enzyme inhibitors and receptor modulators.

Medicine

  • Anticancer Research: : Explored for its potential to inhibit tumor growth by targeting specific pathways.

  • Neurology: : Assessed for its effects on neurotransmitter systems, offering potential therapeutic benefits in neurological disorders.

Industry

  • Agriculture: : Studied for its potential as a pesticide or herbicide due to its specific biochemical activity.

Mechanism of Action

The mechanism of action for 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide likely involves its interaction with specific protein targets, such as enzymes or receptors. The trifluoromethyl group increases lipophilicity, enhancing cell membrane penetration. The quinazoline moiety can inhibit enzyme activity by binding to active sites, disrupting normal biochemical processes.

Comparison with Similar Compounds

Compared to similar compounds such as:

  • 4-Phenylquinazoline derivatives: : These lack the oxane and trifluoromethyl groups, altering their reactivity and biological activity.

  • Trifluoromethylated benzamides: : These compounds share the trifluoromethyl group but differ in the quinazoline structure, impacting their specific binding affinities and mechanisms.

Uniqueness: : The combination of the phenyl, quinazoline, trifluoromethyl, and oxane groups in this molecule imparts distinct properties, making it a unique candidate for diverse scientific applications.

Properties

IUPAC Name

4-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O2/c24-23(25,26)20-17-8-4-5-9-18(17)28-19(29-20)10-13-27-21(30)22(11-14-31-15-12-22)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHLSSWASMZXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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